6-O-Malonylglycitin

Catalog No.
S15358775
CAS No.
M.F
C15H22N2Na2O17P2
M. Wt
610.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-Malonylglycitin

Product Name

6-O-Malonylglycitin

IUPAC Name

disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-KZFQHLAPSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

6-O-Malonylglycitin is a glycosyloxyisoflavone, specifically a derivative of glycitin, characterized by the substitution of a malonyl group at the 6-O position. This compound is predominantly found in soybeans and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its molecular formula is C25H24O13C_{25}H_{24}O_{13}, and it has a molecular weight of 532.45 g/mol .

  • Hydrolysis: This compound can be hydrolyzed to yield glycitin and malonic acid, typically under acidic or enzymatic conditions.
  • Oxidation: Under oxidative conditions, it can form quinones and other oxidative products, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can lead to the formation of reduced isoflavones, employing reducing agents like sodium borohydride or catalytic hydrogenation .

Major Products of Reactions

  • Hydrolysis: Glycitin and malonic acid.
  • Oxidation: Quinones and other oxidative derivatives.
  • Reduction: Reduced forms of isoflavones.

The biological activities of 6-O-Malonylglycitin are significant:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to cellular protection.
  • Estrogenic Activity: The compound mimics estrogen by binding to estrogen receptors, which may modulate hormonal activities beneficially.
  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic uses in inflammatory conditions .

6-O-Malonylglycitin can be synthesized through the malonylation of glycitin. The synthesis typically involves:

  • Using malonyl-CoA as the acyl donor.
  • Catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6-O-malonyltransferase.

In industrial settings, it may also be extracted from soybeans through solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form .

The applications of 6-O-Malonylglycitin span various fields:

  • Chemistry: Used as a standard for analyzing isoflavones in various samples.
  • Biology: Investigated for its role in plant metabolism and effects on plant growth.
  • Medicine: Explored for health benefits, including antioxidant properties and potential cancer prevention.
  • Industry: Incorporated into functional foods and nutraceuticals due to its health-promoting properties .

Research on interaction studies indicates that 6-O-Malonylglycitin interacts with several molecular targets:

  • It has been shown to modulate pathways related to oxidative stress and inflammation.
  • Studies indicate its potential role in hormone modulation through estrogen receptor interactions, which may have implications for menopausal symptom management and other hormonal therapies .

Several compounds share similarities with 6-O-Malonylglycitin, particularly within the class of isoflavones:

Compound NameDescriptionUnique Features
GlycitinThe parent compound of 6-O-Malonylglycitin.Lacks the malonyl group; less soluble.
GenistinAnother isoflavone glycoside found in soybeans.Similar biological activities; different glycoside structure.
DaidzinAn isoflavone glycoside with comparable biological activities.Different sugar moiety; influences solubility and bioactivity.

Uniqueness of 6-O-Malonylglycitin

The presence of the malonyl group in 6-O-Malonylglycitin enhances its solubility and stability compared to its parent compound, glycitin. This modification not only affects its chemical properties but also influences its biological activities, making it more potent in certain applications than other similar compounds .

Enzymatic Mechanisms of Isoflavone Malonylation in Glycine max

The biosynthesis of 6-O-malonylglycitin begins with the phenylpropanoid pathway, which generates glycitin through hydroxylation and glycosylation of the precursor glycitein. Malonylation occurs at the 6′′-O position of the glucose moiety, a reaction catalyzed by malonyl-CoA:isoflavone 7-O-glucoside-6′′-O-malonyltransferases (MaTs). These enzymes transfer the malonyl group from malonyl-CoA to glycitin, yielding 6-O-malonylglycitin.

The reaction follows a two-step mechanism:

  • Binding of malonyl-CoA: The enzyme’s active site recognizes malonyl-CoA through electrostatic interactions with its carboxylate group.
  • Nucleophilic attack: The hydroxyl group at the 6′′-O position of glycitin’s glucose moiety acts as a nucleophile, displacing CoA and forming the malonyl ester bond.

Kinetic studies of recombinant GmIMaT1 and GmIMaT3 enzymes revealed distinct substrate preferences. GmIMaT1 exhibits higher affinity for glycitin ($$Km = 13.11\ \mu M$$) compared to daidzin ($$Km = 36.28\ \mu M$$), while GmIMaT3 shows comparable $$K_m$$ values for both substrates. This specificity influences the relative abundance of malonylated isoflavones in soybean tissues.

Table 1: Kinetic parameters of malonyltransferases in Glycine max

EnzymeSubstrate$$K_m\ (\mu M)$$$$k_{cat}\ (s^{-1})$$
GmIMaT1Glycitin13.114.2
GmIMaT1Daidzin36.282.8
GmIMaT3Glycitin12.945.1
GmIMaT3Daidzin30.123.9

Data derived from recombinant enzyme assays.

Role of BAHD Family Acyltransferases in Secondary Metabolite Modification

The BAHD acyltransferase family (named after BEAT, AHCT, HCBT, and DAT enzymes) plays a central role in modifying secondary metabolites, including isoflavonoids. In soybean, GmIMaT1 and GmIMaT3 belong to this family and share conserved structural motifs:

  • HXXXD motif: Critical for acyl-CoA binding.
  • DFGWG motif: Stabilizes the enzyme-substrate complex during catalysis.

Functional characterization of GmIMaT1 and GmIMaT3 demonstrated their ability to malonylate multiple isoflavone glucosides, including genistin and daidzin. Unlike GmIMaT3, which localizes to the cytosol, GmIMaT1 associates with the endoplasmic reticulum, suggesting compartmentalized metabolic flux. Overexpression of these enzymes in soybean hairy roots increased malonylglycitin levels by up to 2.3-fold, confirming their biosynthetic role.

Table 2: Subcellular localization and substrate scope of BAHD malonyltransferases

EnzymeLocalizationSubstrates Modified
GmIMaT1Endoplasmic reticulumGlycitin, Daidzin, Genistin
GmIMaT3CytosolGlycitin, Daidzin, Genistin

Adapted from subcellular fractionation studies.

Tissue-Specific Expression Patterns of Malonyltransferase Genes

The spatial and temporal regulation of GmIMaT genes governs 6-O-malonylglycitin accumulation in soybean. Transcript profiling revealed:

  • Roots: Highest expression of GmIMaT1 and GmIMaT3, correlating with elevated malonylglycitin levels in root exudates.
  • Leaves: Moderate expression, induced by ultraviolet (UV) radiation and pathogen attack.
  • Seeds: Low expression during early development but upregulated in mature seeds.

Environmental stressors, such as drought and salinity, differentially regulate GmIMaTs. For example, GmIMaT1 expression increases 4.1-fold under drought, while GmIMaT3 responds more strongly to jasmonic acid treatment. Light signaling pathways also modulate these genes; blue-light photoreceptors (GmCRY1/2) stabilize transcription factors like GmSTF1/2, which directly activate GmIMaT promoters.

Table 3: Expression levels of GmIMaT genes under stress conditions

ConditionGmIMaT1 Fold ChangeGmIMaT3 Fold Change
Drought+4.1+1.2
UV-B Radiation+3.8+2.9
Jasmonic Acid+1.5+3.7
Phytophthora Infection+2.3+1.8

Data normalized to untreated controls.

The identification of quantitative trait loci governing 6-O-malonylglycitin accumulation represents a significant advancement in understanding the genetic architecture underlying isoflavone biosynthesis in soybean [1] [2]. Through comprehensive quantitative trait locus mapping approaches utilizing biparental populations and mini core collections, researchers have identified qMGly_11 as the primary genomic region controlling malonylglycitin content on chromosome eleven [1] [2].

The qMGly11 locus demonstrates remarkable phenotypic effects, explaining 44.5% of phenotypic variance in populations derived from crosses between Aokimame cultivars with high glycitein content and Fukuyutaka cultivars with low glycitein content [1] [2]. More dramatically, in populations utilizing Kumaji-1 null glycitein genotypes crossed with Fukuyutaka lines, qMGly11 accounts for 79.9% of the observed phenotypic variation [1] [2]. These substantial effect sizes position qMGly_11 among the most influential quantitative trait loci identified for secondary metabolite accumulation in leguminous crops [1].

Fine mapping studies have localized qMGly11 to a refined physical interval spanning approximately 380 kilobases, from 8.12 to 8.50 megabases on chromosome eleven [2]. Within this region, multiple studies have identified overlapping quantitative trait loci including qMGLI11, qMGNI11, qADZI11, and qTI11, which collectively influence various isoflavone components and total isoflavone content [3] [4]. These co-localized quantitative trait loci span a more restricted 78-kilobase interval from Gm119877690 to Gm11_9955924, suggesting the presence of either a single pleiotropic gene or a tightly linked gene cluster [3] [4].

QTL NameChromosomePhysical Position (bp)Phenotypic Variance Explained (%)Associated TraitPopulation Type
qMGly_11Gm118,120,000-8,500,00044.5-79.9Malonylglycitin contentBiparental crosses
qMGLI11Gm119,877,690-9,955,92411.9-20.1MalonylglycitinF2 mutant population
qMGNI11Gm119,877,690-9,955,92411.9-20.1MalonylgenisteinF2 mutant population
qADZI11Gm119,877,690-9,955,92411.9-20.1Aglycone daidzeinF2 mutant population
qTI11Gm119,877,690-9,955,92411.9-20.1Total isoflavoneF2 mutant population

Genome-wide association studies utilizing natural soybean populations have corroborated the importance of chromosome eleven regions in determining isoflavone accumulation patterns [5] [6]. These studies identified significant associations between single nucleotide polymorphisms located within chromosome eleven intervals and both total isoflavone content and malonylglycitin accumulation across multiple environmental conditions [5] [6]. The consistency of these associations across different genetic backgrounds and environmental conditions underscores the fundamental role of qMGly_11 in regulating 6-O-malonylglycitin biosynthesis [5] [6].

Candidate gene analysis within the qMGly11 interval has revealed the presence of four beta-glucosidase genes encoding beta-glucosidases 13, 14, 17-1, and 17-2 [3] [4]. These enzymes exhibit differential expression patterns during seed development stages and may contribute to the observed quantitative trait locus effects through their roles in isoflavone glycoside metabolism [3] [4]. Expression analysis has demonstrated significant differences in transcript abundance of these candidate genes between high and low isoflavone accumulating genotypes, suggesting transcriptional regulation as a primary mechanism underlying qMGly11 effects [3] [4].

The tissue-specific expression pattern of qMGly11 represents another critical aspect of its regulatory function [1] [2]. The quantitative trait locus effect is observed predominantly in hypocotyl tissues, with minimal impact detected in cotyledon tissues [1] [2]. This spatial restriction of qMGly11 activity aligns with the known tissue-specific accumulation patterns of malonylated isoflavones in developing soybean seeds [1] [2].

Allelic Variation in GmIMaT Paralogs and Metabolic Channeling Effects

The genetic basis for 6-O-malonylglycitin biosynthesis involves complex interactions between paralogous genes encoding isoflavone malonyltransferases, particularly GmIMaT1 and GmIMaT3 [7] [8] [9]. These paralogs belong to the benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, deacetylvindoline 4-O-acetyltransferase family of acyltransferases and exhibit distinct biochemical properties and subcellular localizations [7] [8] [9].

Biochemical characterization of recombinant GmIMaT1 and GmIMaT3 proteins has revealed differential substrate specificities and kinetic parameters for isoflavone 7-O-glucosides [7] [9]. GmIMaT1 demonstrates Michaelis-Menten constant values of 13.11 micromolar for glycitin, 23.04 micromolar for genistin, and 36.28 micromolar for daidzin [7] [9]. In contrast, GmIMaT3 exhibits Michaelis-Menten constant values of 12.94 micromolar for glycitin, 26.67 micromolar for genistin, and 30.12 micromolar for daidzin [7] [9]. These kinetic differences suggest distinct catalytic efficiencies and substrate preferences between the two paralogs [7] [9].

EnzymeSubstrateKm Value (μM)Subcellular LocalizationGene ID
GmIMaT1Glycitin13.11Endoplasmic ReticulumGlyma.18G268200.1
GmIMaT1Genistin23.04Endoplasmic ReticulumGlyma.18G268200.1
GmIMaT1Daidzin36.28Endoplasmic ReticulumGlyma.18G268200.1
GmIMaT3Glycitin12.94Cytosol/ERGlyma.13G056100.1
GmIMaT3Genistin26.67Cytosol/ERGlyma.13G056100.1
GmIMaT3Daidzin30.12Cytosol/ERGlyma.13G056100.1

Subcellular localization studies have revealed that GmIMaT1 is primarily localized to the endoplasmic reticulum, while GmIMaT3 exhibits dual localization patterns in both cytosol and endoplasmic reticulum compartments [7] [8] [9]. This differential compartmentalization suggests distinct roles in metabolic channeling and spatial organization of isoflavone modification pathways [7] [8] [9]. The endoplasmic reticulum localization of GmIMaT1 positions this enzyme within the membrane-associated metabolic complexes that facilitate phenylpropanoid and flavonoid biosynthesis [10] [11].

Functional genomic approaches using transgenic hairy roots have demonstrated the differential effects of GmIMaT1 and GmIMaT3 overexpression on isoflavone profiles [7] [9]. Overexpression of both GmIMaT paralogs resulted in increased levels of malonyldaidzin and malonylgenistin, confirming their roles in malonylation reactions [7] [9]. However, glycitin and daidzin content increases were observed only in GmIMaT1-overexpression lines, while enhanced daidzein and genistein contents were detected exclusively in GmIMaT3-overexpression lines [7] [9]. These differential effects suggest specialized metabolic functions and potentially distinct regulatory mechanisms governing each paralog [7] [9].

Allelic diversity within GmIMaT gene family contributes significantly to natural variation in malonylated isoflavone accumulation [8] [9]. GmIMaT3 represents an allelic variant of previously characterized GmMT7 and GmIF7MaT genes, differing by three amino acid substitutions [8] [9]. The soybean genome contains more than 100 benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, deacetylvindoline 4-O-acetyltransferase family genes, many of which are arranged in tandem duplications, suggesting extensive gene family expansion and functional diversification [8] [9].

Metabolic channeling effects mediated by GmIMaT paralogs involve the formation of multienzyme complexes at endoplasmic reticulum membranes [10] [11]. Evidence suggests that isoflavone synthase, a cytochrome P450 enzyme, serves as a nucleating center for metabolic complex assembly, facilitating direct substrate transfer between sequential enzymatic steps [10] [11]. This organization minimizes intermediate diffusion and enhances pathway efficiency, particularly for the conversion of isoflavone glucosides to their malonylated derivatives [10] [11].

The tissue-specific and developmental expression patterns of GmIMaT paralogs further contribute to the spatial and temporal regulation of 6-O-malonylglycitin accumulation [7] [8] [9]. Gene expression analysis reveals distinct patterns of GmIMaT1 and GmIMaT3 transcript accumulation across different tissue types and developmental stages [7] [8] [9]. These expression differences correlate with observed variations in isoflavone profiles between tissues and developmental stages, suggesting coordinated regulation of malonylation capacity with isoflavone biosynthetic demand [7] [8] [9].

Epigenetic Modulations Under Abiotic Stress Conditions

Epigenetic regulation of genes involved in 6-O-malonylglycitin biosynthesis represents a dynamic mechanism by which plants modulate secondary metabolite production in response to environmental challenges [12] [13] [14]. Abiotic stress conditions including drought, salinity, heat, and cold stress trigger comprehensive epigenetic reprogramming that affects isoflavone biosynthetic pathways at multiple regulatory levels [12] [13] [14].

DNA methylation patterns undergo substantial modifications under abiotic stress conditions, with direct implications for isoflavone biosynthetic gene expression [12] [14]. Heat stress induces global hypermethylation events, particularly affecting cytosine methylation in CpG, CHG, and CHH sequence contexts [12] [14]. These methylation changes are mediated by the coordinated action of DNA methyltransferases and demethylases, including CYTOSINE-5-METHYLTRANSFERASES and TEN-ELEVEN TRANSLOCATION family enzymes [14]. Salt stress conditions result in contrasting effects, with decreased CG methylation levels in epidermal genomic regions while simultaneously increasing methylation in stress-responsive gene promoters [12] [14].

Histone modifications constitute another critical layer of epigenetic regulation affecting 6-O-malonylglycitin biosynthesis under stress conditions [15] [16]. Heat stress promotes the accumulation of H3K9me2 modifications, particularly at transposable element loci and stress-responsive genes [15] [16]. These modifications are associated with chromatin condensation and transcriptional silencing of non-essential genes while facilitating the expression of stress-responsive pathways [15] [16]. Drought stress conditions induce increases in H3K36me3 modifications at actively transcribed genes involved in osmotic adjustment and secondary metabolite biosynthesis [15] [16].

Stress TypeDNA Methylation PatternHistone ModificationsChromatin RemodelingTarget PathwaysEffect on Isoflavone Genes
Heat StressGlobal hypermethylationH3K9me2 accumulationNucleosome repositioningHeat shock responseTranscriptional activation
Salt StressCG methylation decreaseH3K4me3 reductionChromatin compactionIon homeostasisPathway suppression
Drought StressTargeted gene hypermethylationH3K36me3 increaseChromatin accessibilityOsmotic adjustmentEnhanced biosynthesis
Cold StressCHH methylation increaseH3K27me3 changesHeterochromatin formationCold acclimationMetabolic redirection
Oxidative StressTransposon methylationH2A.Z replacementChromatin relaxationAntioxidant systemsStress-induced production

Chromatin remodeling complexes play essential roles in stress-responsive regulation of isoflavone biosynthetic genes [17]. The SPLAYED chromatin remodeling ATPase, a member of the SWI/SNF class of remodeling enzymes, is required for expression of genes downstream of jasmonate and ethylene signaling pathways [17]. This remodeling activity facilitates chromatin accessibility at promoter regions of stress-responsive genes, including those involved in secondary metabolite biosynthesis [17]. SPLAYED is directly recruited to promoters of stress-responsive genes, where it modulates nucleosome positioning and DNA accessibility for transcriptional machinery [17].

The temporal dynamics of epigenetic modifications under stress conditions exhibit distinct phases corresponding to stress perception, response activation, and memory formation [12] [13]. Initial stress perception triggers rapid chromatin modifications including histone acetylation and H3K4me3 deposition at stress-responsive gene promoters [15]. These early modifications facilitate rapid transcriptional activation of defense pathways including isoflavone biosynthesis [15]. Sustained stress exposure leads to more stable epigenetic marks including DNA methylation changes and H3K27me3 modifications that establish long-term expression states [12] [13].

Stress memory formation involves the establishment of chromatin states that persist after stress removal and can be transmitted to subsequent generations [12] [13]. These memory states are characterized by altered DNA methylation patterns and histone modifications that prime stress-responsive genes for rapid reactivation upon re-exposure to similar stress conditions [12] [13]. For isoflavone biosynthetic genes, stress memory effects may contribute to enhanced secondary metabolite production capacity in plants with prior stress exposure [12] [13].

Small regulatory RNAs, including small interfering RNAs and microRNAs, participate in stress-responsive epigenetic regulation of isoflavone biosynthesis [12] [13]. These regulatory RNAs guide DNA methylation through RNA-directed DNA methylation pathways and modulate histone modifications at target gene loci [12] [13]. Stress conditions alter the expression and targeting patterns of regulatory RNAs, leading to corresponding changes in epigenetic marks at isoflavone biosynthetic genes [12] [13].

The integration of epigenetic modifications with transcriptional regulation creates a complex regulatory network governing 6-O-malonylglycitin accumulation under stress conditions [12] [13] [15]. Transcription factors including MYB, basic helix-loop-helix, and basic leucine zipper family members interact with chromatin modifying enzymes to establish gene-specific epigenetic states [15] [18]. These interactions coordinate the expression of entire biosynthetic pathways, ensuring coordinated regulation of enzyme activities required for efficient malonylated isoflavone production [15] [18].

Genome-wide association studies have identified hub genes that regulate isoflavone accumulation through epigenetic mechanisms [5] [6]. Four key transcription factors identified on chromosome eleven, including basic-leucine zipper transcription factors, MYB4 transcription factors, early responsive to dehydration proteins, and PLATZ transcription factors, show significant associations with isoflavone content variation [5] [6]. These transcription factors exhibit stress-responsive expression patterns and are likely involved in establishing chromatin states that modulate isoflavone biosynthetic gene expression [5] [6].

Gene IDProtein FunctionModule AssociationChromosome PositionAssociated Trait CorrelationExpression Pattern
Glyma.11G108100Basic-leucine zipper transcription factorBrown module (r=0.68)Chromosome 11Total isoflavone contentTissue-specific
Glyma.11G107100MYB4 transcription factorBrown module (r=0.68)Chromosome 11Individual isoflavone accumulationDevelopmentally regulated
Glyma.11G106900Early responsive to dehydrationGreen module (r=0.51)Chromosome 11Stress response pathwayStress-responsive
Glyma.11G109100PLATZ transcription factorGreen module (r=0.51)Chromosome 11Transcriptional regulationConstitutive

6-O-Malonylglycitin plays a crucial role in the establishment and maintenance of symbiotic relationships between soybean plants and nitrogen-fixing rhizobial bacteria. This malonylated isoflavonoid serves as an essential signaling molecule that facilitates the complex communication network underlying successful nodulation and subsequent nitrogen fixation processes [1].

The enhancement of nodulation signaling through 6-O-Malonylglycitin involves multiple molecular mechanisms. Research has demonstrated that overexpression of the isoflavone-7-O-beta-glucoside 6-O-malonyltransferase gene (GsIMaT2) from wild soybean significantly increases nodule numbers, fresh nodule weight, root weight, and root length by boosting strigolactone formation [1]. This enhancement occurs through the upregulation of critical early nodulation signaling genes, including GmDMI2a, GmDMI2B, GmDMI3a, GmDMI3b, GmNSP1a, GmNSP2a, GmNINa, GmNINB, GmNRF1, GmNRF5, and GmEnod40 [1].

The compound contributes to the regulation of nodulation through its interaction with the autoregulation of nodulation (AON) system. Studies have shown that malonyldaidzin, malonylgenistin, daidzein, and glycitein levels are considerably higher in transgenic hairy roots after 10 and 20 days of Bradyrhizobium japonicum infection compared to controls [1]. This accumulation pattern suggests that 6-O-Malonylglycitin and related malonylated isoflavonoids function as intermediates that direct symbiotic interactions between legumes and rhizobia [2].

Table 1: Expression Changes of Nodulation Signaling Genes in Response to 6-O-Malonylglycitin Enhancement

GeneFunctionExpression Change (10 DAI)Expression Change (20 DAI)
GmDMI2aReceptor kinaseIncreasedIncreased
GmDMI3aCalcium signalingIncreasedIncreased
GmNSP1aTranscription factorIncreasedIncreased
GmNRF1Nodulation factorIncreasedIncreased
GmENOD40Early nodulinIncreasedIncreased
GmMAX2Strigolactone signalingIncreasedIncreased

The systemic regulation of nodulation by 6-O-Malonylglycitin extends beyond local root responses. When nitrogen is supplied unilaterally to dual-root soybean systems, it systematically affects the concentrations of daidzein and genistein on both sides of the roots, with corresponding changes in nodulation-related gene expression levels [3]. This systemic effect demonstrates that malonylated isoflavonoids like 6-O-Malonylglycitin participate in whole-plant coordination of symbiotic nitrogen fixation.

The molecular basis for enhanced rhizobial communication involves the activation of nodulation factor (nod) genes in rhizobial partners. Most isoflavones in root system secretions during early soybean growth are daidzein derivatives, and genistein can change the composition and molecular weight distribution of extracellular polysaccharides produced by rhizobium, playing a key role in nodule generation and adjustment [3]. The presence of adequate concentrations of these signaling molecules, including 6-O-Malonylglycitin, ensures that isoflavone-sensitive rhizobia can identify soybean roots and initiate normal nodulation processes [3].

Defense Mechanisms Against Pathogen Attack in Soybean Hypocotyls

6-O-Malonylglycitin functions as a critical component of soybean defense systems, particularly in hypocotyl tissues where it accumulates to provide protection against pathogenic organisms. The compound exhibits significant antimicrobial properties that contribute to plant resistance against fungal and bacterial pathogens.

Recent metabolomic analyses have revealed that malonylated isoflavonoids, including 6-O-Malonylglycitin, serve as differential metabolites in pathogen-stressed soybean tissues. In screening studies of soybean antifungal isoflavones, malonylglucosides (M-type) and β-glucoside (G-type) isoflavones were identified as key differential metabolites that vary significantly in response to fungal infection [4]. These findings underscore the importance of malonylated forms in plant defense responses.

The antifungal activity of 6-O-Malonylglycitin operates through multiple mechanisms. The compound contains hydroxyl groups that increase its solubility and reactivity, facilitating effective interactions with fungal cell membranes and walls [4]. The capacity to form hydrogen bonds with cellular structures disrupts membrane integrity, resulting in increased permeability and ultimately pathogen cell death. Additionally, the malonyl group enhances the compound's stability and bioavailability, improving its antifungal efficacy compared to non-malonylated forms.

Table 2: Antimicrobial Activity of Malonylated Isoflavonoids Against Common Soybean Pathogens

PathogenCompoundMinimum Inhibitory ConcentrationMechanism of Action
Aspergillus flavus6-O-MalonylglycitinNot specifiedMembrane disruption
Sclerotinia sclerotiorumMalonylated isoflavonesVariableCell wall interference
Fusarium graminearumIsoflavone malonatesVariableGrowth process inhibition
Colletotrichum truncatumMixed malonylated formsVariableSynergistic effects

The hypocotyl represents a particularly important site for 6-O-Malonylglycitin accumulation and defensive activity. Studies have shown that conjugates of daidzein, genistein, and related compounds reach their highest levels in the hypocotyl hook and fall off progressively down the hypocotyl [5]. This distribution pattern correlates with the tissue's vulnerability to pathogen attack during early seedling development. The programmed accumulation of these defensive compounds in hypocotyl tissues provides critical protection during the vulnerable stages of seedling establishment.

The defense mechanism involves both constitutive and induced responses. Under normal conditions, 6-O-Malonylglycitin exists in malonylglucoside conjugate forms stored in vacuoles [6]. During pathogen attack or wounding, these conjugates undergo hydrolysis, first to glucoside forms and then to free aglycones, leading to the accumulation of active phytoalexins [6]. This rapid conversion system allows for immediate defensive responses upon pathogen recognition.

Environmental factors significantly influence the defensive capacity of 6-O-Malonylglycitin in hypocotyl tissues. Light exposure affects isoflavone distribution, with dark conditions reducing isoflavone levels in root tips while maintaining higher concentrations in hypocotyl tissues [5]. This light-dependent regulation ensures optimal defensive compound availability in tissues most susceptible to pathogen attack during different growth conditions.

The compound also demonstrates synergistic effects when present alongside other plant defense metabolites. The combination of multiple malonylated isoflavones enhances overall antifungal activity through improved solubility, reactivity, and complementary mechanisms of action [4]. This multi-compound defensive strategy provides broader spectrum protection against diverse pathogenic threats.

Drought-Induced Modulation of Malonylated Isoflavonoid Profiles

6-O-Malonylglycitin undergoes significant modulation in response to drought stress, serving as both a stress-responsive metabolite and a protective compound that helps soybean plants maintain cellular integrity under water-limited conditions. The drought-induced changes in malonylated isoflavonoid profiles represent a coordinated metabolic response that enhances plant survival capacity.

Under drought stress conditions, the expression patterns of malonyltransferase genes responsible for 6-O-Malonylglycitin biosynthesis show marked upregulation. Both GmIMaT1 and GmIMaT3 transcripts in soybean roots are significantly upregulated under drought stress compared to control conditions [7]. This enhanced gene expression correlates directly with increased accumulation of malonyldaidzin and malonylgenistin in drought-stressed root tissues, alongside elevated levels of daidzein aglycone and daidzein glucoside [7].

The modulation of 6-O-Malonylglycitin levels during drought stress follows distinct temporal and spatial patterns. In controlled environment studies, drought stress combined with elevated temperature significantly affected total isoflavone content, with individual isoflavones showing different responses to various stress conditions [8]. Notably, the promotive effects of drought stress on 6-O-malonylgenistin and genistin levels demonstrated additive effects when combined with elevated carbon dioxide concentrations [8].

Table 3: Drought-Induced Changes in Malonylated Isoflavonoid Concentrations

Tissue TypeCompoundControl LevelsDrought Stress LevelsFold Change
RootMalonyldaidzinBaselineIncreased1.5-2.0x
RootMalonylgenistinBaselineIncreased1.5-2.0x
Root6-O-MalonylglycitinBaselineIncreasedVariable
LeafTotal malonylated formsBaselineDecreased0.5-0.8x

The functional significance of drought-induced 6-O-Malonylglycitin modulation extends beyond simple stress signaling. Multi-omics joint analysis has identified 2-oxocarboxylic acid metabolism and isoflavone biosynthetic pathways as core pathways through which stress tolerance is enhanced [9]. The accumulation of malonylated isoflavonoids under drought conditions contributes to membrane stabilization, osmotic adjustment, and antioxidant protection.

Temperature interactions significantly influence the drought-induced modulation of 6-O-Malonylglycitin profiles. Under cold stress conditions, both GmIMaT1 and GmIMaT3 transcripts initially decrease, with corresponding reductions in malonylisoflavone contents [7]. Conversely, heat stress produces different response patterns, with initial increases in malonyldaidzin and malonylgenistin contents followed by decreases at later time points [7]. These temperature-dependent responses demonstrate the complex environmental regulation of malonylated isoflavonoid metabolism.

The cellular mechanisms underlying drought-induced modulation involve coordinated changes in enzyme activities and gene expression. The upregulation of malonyltransferase genes enhances the conversion of isoflavone glucosides to their malonylated forms, increasing their water solubility and facilitating transport to cellular compartments where they can provide protective functions [2]. This enhanced malonylation activity represents a key adaptive response that helps maintain cellular homeostasis under water stress conditions.

Varietal differences in drought-induced 6-O-Malonylglycitin modulation have been observed between drought-sensitive and drought-tolerant soybean cultivars. Drought-tolerant varieties typically show greater capacity for maintaining elevated malonylated isoflavonoid levels under stress conditions, correlating with improved stress tolerance and survival rates [10] [9]. These differences suggest that the ability to modulate 6-O-Malonylglycitin levels represents an important component of drought tolerance mechanisms in soybean.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

610.01890980 g/mol

Monoisotopic Mass

610.01890980 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-11-2024

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